tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate
CAS No.: 1064678-19-8
Cat. No.: VC16475502
Molecular Formula: C8H10BrClN2O2S
Molecular Weight: 313.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1064678-19-8 |
---|---|
Molecular Formula | C8H10BrClN2O2S |
Molecular Weight | 313.60 g/mol |
IUPAC Name | tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate |
Standard InChI | InChI=1S/C8H10BrClN2O2S/c1-8(2,3)14-7(13)12-6-11-4(9)5(10)15-6/h1-3H3,(H,11,12,13) |
Standard InChI Key | YABOZROIIUSHAJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=C(S1)Cl)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure features a thiazole ring substituted at the 2-position with a carbamate group () and at the 4- and 5-positions with bromine and chlorine atoms, respectively. X-ray crystallography of analogous compounds confirms the planar geometry of the thiazole ring and the steric influence of the tert-butyl group, which stabilizes the carbamate moiety against hydrolysis . The halogen atoms enhance electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions.
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 389.7 g/mol |
Key Functional Groups | Thiazole, Carbamate, Br, Cl |
Crystallographic Data | Planar thiazole ring (analogues) |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group () and aromatic protons on the thiazole ring () . Mass spectrometry confirms the molecular ion peak at m/z 389.7, consistent with the presence of bromine and chlorine isotopes. Infrared (IR) spectroscopy identifies carbamate C=O stretching at and thiazole C-N vibrations at .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves reacting 4-bromo-5-chlorothiazole with tert-butyl chloroformate in anhydrous tetrahydrofuran (THF) using triethylamine as a base:
Alternative methods employ Boc (tert-butoxycarbonyl) protection strategies, where a Boc-protected thiazolone intermediate undergoes halogenation at C4 using Appel conditions (e.g., , ) . This route avoids instability issues associated with free 2-amino-4-halothiazoles .
Reaction Mechanisms
The nucleophilic attack of the thiazole’s amine group on the electrophilic carbonyl carbon of tert-butyl chloroformate drives carbamate formation. Steric hindrance from the tert-butyl group directs regioselectivity, favoring substitution at the 2-position . Halogenation at C4 proceeds via a radical mechanism in Appel reactions, with bromine or chlorine insertion stabilized by the electron-withdrawing carbamate group .
Physicochemical Properties
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane and dimethylformamide. Its melting point ranges from 128–132°C, reflecting crystalline stability imparted by halogen and carbamate interactions. The logP value of 3.2 suggests moderate lipophilicity, suitable for membrane permeability in biological systems.
Comparative Analysis with Related Thiazole Derivatives
Compared to tert-butyl (4-bromo-5-methylthiazol-2-yl)carbamate (PubChem CID: 71720966), the chloro substituent at C5 enhances electrophilicity, enabling nucleophilic aromatic substitution at milder conditions . Conversely, methyl derivatives exhibit greater metabolic stability but reduced enzymatic affinity .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume